Rimiducid

Beschreibung

Rimiducid is a lipid-permeable tacrolimus analogue with homodimerizing activity. Dimerizer drug AP1903 homodimerizes an analogue of human protein FKBP12 (Fv) which contains a single acid substitution (Phe36Val) so that AP1903 binds to wild-type FKBP12 with 1000-fold lower affinity. This agent is used to homodimerize the Fv-containing drug-binding domains of genetically engineered receptors such as the iCD40 receptor of the autologous dendritic cell vaccine BP-GMAX-CD1, resulting in receptor activation.

RIMIDUCID is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 10 investigational indications.

Eigenschaften

IUPAC Name |

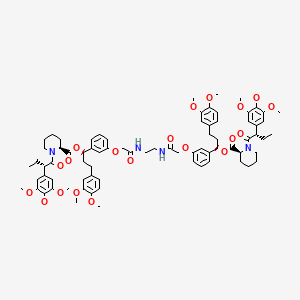

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[2-[2-[[2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]ethylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H98N4O20/c1-13-57(53-43-67(93-7)73(97-11)68(44-53)94-8)75(85)81-37-17-15-25-59(81)77(87)101-61(31-27-49-29-33-63(89-3)65(39-49)91-5)51-21-19-23-55(41-51)99-47-71(83)79-35-36-80-72(84)48-100-56-24-20-22-52(42-56)62(32-28-50-30-34-64(90-4)66(40-50)92-6)102-78(88)60-26-16-18-38-82(60)76(86)58(14-2)54-45-69(95-9)74(98-12)70(46-54)96-10/h19-24,29-30,33-34,39-46,57-62H,13-18,25-28,31-32,35-38,47-48H2,1-12H3,(H,79,83)(H,80,84)/t57-,58-,59-,60-,61+,62+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLCLPLEEOUJQC-ZTQDTCGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCNC(=O)COC5=CC=CC(=C5)C(CCC6=CC(=C(C=C6)OC)OC)OC(=O)C7CCCCN7C(=O)C(CC)C8=CC(=C(C(=C8)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCNC(=O)COC5=CC=CC(=C5)[C@@H](CCC6=CC(=C(C=C6)OC)OC)OC(=O)[C@@H]7CCCCN7C(=O)[C@@H](CC)C8=CC(=C(C(=C8)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H98N4O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173226 | |

| Record name | AP 1903 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1411.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195514-63-7 | |

| Record name | Rimiducid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195514637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rimiducid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AP 1903 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIMIDUCID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H564L1W5J2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Rimiducid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimiducid (also known as AP1903) is a synthetic, lipid-permeable small molecule designed as a chemical inducer of dimerization (CID).[1][2][3] Its primary mechanism of action relies on its ability to bind with high specificity to a mutated variant of the human FK506-binding protein 12 (FKBP12), namely FKBP12-F36V (Fv). This targeted binding event induces the dimerization of fusion proteins that have been genetically engineered to contain the Fv domain. This controlled dimerization serves as a molecular switch to trigger specific downstream signaling cascades, offering a powerful tool for regulating the activity of engineered cells, particularly in the context of cell-based therapies. The most prominent applications of rimiducid are the inducible caspase-9 (iCasp9) "safety switch" for the controlled elimination of therapeutic cells and the "GoCAR-T" system for the inducible activation and proliferation of chimeric antigen receptor (CAR)-T cells.[4][5]

Core Mechanism of Action: Induced Dimerization

Rimiducid is a homodimerizer, meaning it brings together two molecules of a fusion protein containing the Fv domain. The F36V mutation in FKBP12 creates a binding pocket that accommodates rimiducid with high affinity, while significantly reducing its binding to the wild-type FKBP12, thus minimizing off-target effects. This high specificity is a cornerstone of its clinical utility.

The fundamental principle of rimiducid's action is the conversion of a pharmacological signal (the administration of the drug) into a biological response (the activation of a specific signaling pathway). This is achieved by fusing the Fv domain to signaling proteins that are activated upon dimerization.

Applications of Rimiducid in Cellular Therapy

The iCasp9 "Safety Switch": Controlled Apoptosis of Therapeutic Cells

In the context of CAR-T cell therapy, a significant challenge is the management of severe adverse events, such as cytokine release syndrome (CRS) and neurotoxicity. The iCasp9 safety switch was developed to address this challenge by providing a mechanism to rapidly eliminate the engineered T cells if severe toxicity occurs.

Signaling Pathway:

The iCasp9 system consists of a fusion protein comprising the Fv domain linked to a modified human caspase-9. Caspase-9 is an initiator caspase in the apoptotic signaling cascade. In its monomeric form, it is inactive. Upon administration of rimiducid, the Fv domains of two iCasp9 molecules are brought into close proximity, inducing their dimerization. This dimerization facilitates the auto-cleavage and activation of caspase-9, which in turn activates downstream effector caspases (e.g., caspase-3), ultimately leading to rapid programmed cell death (apoptosis) of the target cell.

Quantitative Data:

| Parameter | Value | Cell Line / System | Reference |

| EC50 for Apoptosis | ≈0.1 nM | HT-1080 fibrosarcoma cells expressing FKBPF36V-Fas | |

| IC50 for Apoptosis | ≈0.2 nM | Primary human T lymphocytes expressing FKBPF36V-Fas | |

| Clinical Dose | 0.4 mg/kg | Patients with GVHD or CAR-T toxicity | |

| In vivo Cell Depletion | >90% within 24 hours | CAR-T cells in patients |

Experimental Protocol: In Vitro Rimiducid-Induced Apoptosis Assay

-

Cell Lines: Jurkat T-cells transduced with a lentiviral vector expressing the iCasp9 fusion protein.

-

Methodology:

-

Seed the transduced Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Prepare serial dilutions of rimiducid (AP1903) in complete RPMI medium, with concentrations ranging from 0.01 nM to 100 nM. A vehicle control (DMSO) should also be included.

-

Add the rimiducid dilutions or vehicle control to the cells and incubate for 24 hours at 37°C and 5% CO2.

-

Assess apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

-

Alternatively, caspase-3/7 activity can be measured using a luminescent or fluorescent substrate-based assay according to the manufacturer's instructions.

-

The "GoCAR-T" System: Inducible Activation of Therapeutic Cells

The "GoCAR-T" platform utilizes rimiducid to activate and enhance the function of CAR-T cells, which can be particularly useful for targeting solid tumors where the tumor microenvironment is often immunosuppressive.

Signaling Pathway:

In this system, the Fv domain is fused to signaling domains derived from MyD88 and CD40. MyD88 is a key adaptor protein in Toll-like receptor signaling, while CD40 is a costimulatory molecule. When rimiducid is administered, it induces the dimerization of these fusion proteins, leading to the activation of downstream signaling pathways, including NF-κB. This results in T-cell activation, proliferation, cytokine secretion, and enhanced anti-tumor activity.

Quantitative Data:

| Parameter | Value | System | Reference |

| Rimiducid Dose for Activation | 5 mg/kg | In vivo mouse models | |

| Cytokine Induction | Transient increase in IFNγ, IL-2, TNFα | In vivo mouse models |

Experimental Protocol: In Vitro Rimiducid-Induced T-Cell Activation Assay

-

Cells: Primary human T-cells transduced with a lentiviral vector expressing the GoCAR construct.

-

Methodology:

-

Co-culture the transduced T-cells with target tumor cells (e.g., a cell line expressing the antigen targeted by the CAR) at an effector-to-target ratio of 1:1 in a 96-well plate.

-

Add rimiducid at various concentrations (e.g., 0.1 nM to 100 nM) to the co-culture. Include a no-rimiducid control.

-

Incubate the co-culture for 48-72 hours.

-

T-cell Proliferation:

-

Assess T-cell proliferation by measuring the incorporation of a nucleoside analog such as BrdU or EdU, or by using a dye dilution assay (e.g., CFSE).

-

-

Cytokine Secretion:

-

Collect the supernatant from the co-culture.

-

Measure the concentration of cytokines such as IFN-γ, TNF-α, and IL-2 using an ELISA or a multiplex cytokine assay (e.g., Luminex).

-

-

Cytotoxicity:

-

Evaluate the killing of target tumor cells using a chromium-51 release assay or a non-radioactive equivalent (e.g., LDH release assay or a fluorescence-based cytotoxicity assay).

-

-

Conclusion

Rimiducid's mechanism of action as a specific chemical inducer of dimerization for engineered FKBPF36V-containing fusion proteins provides a robust and controllable platform for regulating the function of therapeutic cells. The iCasp9 safety switch offers a critical safety measure for mitigating the potentially life-threatening toxicities associated with CAR-T cell therapy. Conversely, the GoCAR-T system demonstrates the versatility of this technology, enabling the inducible activation and enhancement of T-cell function. The high specificity and predictable dose-dependent activity of rimiducid make it an invaluable tool in the ongoing development of safer and more effective cell-based therapies. Further research and clinical development will continue to refine the application of this powerful technology in oncology and beyond.

References

- 1. Facebook [cancer.gov]

- 2. Inducible caspase-9 suicide gene controls adverse effects from alloreplete T cells after haploidentical stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. Development of a quantitative pharmacodynamic assay for apoptosis in fixed tumor tissue and its application in distinguishing cytotoxic drug—induced DNA double strand breaks from DNA double strand breaks associated with apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]

AP1903: A Technical Guide to the Chemical Inducer of Dimerization

For Researchers, Scientists, and Drug Development Professionals

AP1903, also known as rimiducid, is a synthetic homodimerizer that serves as a key component in chemically induced dimerization (CID) systems. These systems provide temporal and spatial control over cellular processes by using a small molecule to induce the association of two engineered proteins. AP1903 has gained significant attention in the field of cell therapy, particularly as a "safety switch" to eliminate genetically modified cells in vivo.

Chemical Structure and Properties

AP1903 is a small, bio-inert molecule designed to have high affinity and selectivity for a mutated version of the human FK506-binding protein (FKBP), specifically the F36V variant (FKBP12-F36V). This specificity allows it to act with minimal interference with endogenous cellular components.

| Property | Value |

| Synonyms | Rimiducid |

| Mechanism of Action | Dimerizer of FKBP domains |

Mechanism of Action: The iCasp9 Suicide Switch

The most prominent application of AP1903 is in the inducible caspase-9 (iCasp9) suicide gene system. This system is engineered into therapeutic cells, such as CAR-T cells, to provide a method for their rapid elimination in case of adverse events.

The core of the iCasp9 system is a fusion protein composed of the human caspase-9 protein, with its native caspase activation and recruitment domain (CARD) removed, linked to the FKBP12-F36V drug-binding domain. In the absence of AP1903, the iCasp9 fusion protein remains an inactive monomer.

Upon administration, AP1903 binds to the FKBP12-F36V domains of two iCasp9 fusion proteins, inducing their dimerization.[1] This forced proximity mimics the natural activation mechanism of caspase-9, leading to its auto-cleavage and the initiation of the apoptotic cascade. Activated caspase-9 then proceeds to activate downstream effector caspases, such as caspase-3, culminating in the programmed cell death of the engineered cell.[1][2] This process is rapid, with significant elimination of target cells observed within 30 minutes of AP1903 administration in clinical settings.[3]

Quantitative Data

The potency of AP1903 in inducing apoptosis in cells expressing the iCasp9 system has been quantified in various studies. The following table summarizes key in vitro and in vivo efficacy data.

| Parameter | Cell Type/Model | Value | Reference |

| EC50 | HT1080 cells expressing a dimerizer-dependent Fas construct | ≈0.1 nM | [4] |

| IC50 | HT1080 cells expressing a dimerizer-dependent Fas construct | ≈0.2 nM | |

| Effective Dose | In vivo, dose-dependent decrease in serum human GH levels | Half-maximal effective dose of 0.4±0.1 mg/kg | |

| Clinical Dose | Single dose administered to patients | 0.4 mg/kg | |

| In Vitro Killing | iCasp9-transduced T-cells | >90% elimination with 10 nM AP1903 |

Experimental Protocols

In Vitro Evaluation of AP1903-Mediated Apoptosis

This protocol describes a general method for assessing the efficacy of AP1903 in inducing apoptosis in a cell line genetically modified to express the iCasp9 suicide switch.

1. Cell Preparation:

- Culture iCasp9-expressing cells and non-transduced control cells in appropriate media and conditions.

- Plate cells in a 24-well plate at a density that allows for logarithmic growth during the experiment.

2. AP1903 Preparation and Treatment:

- Prepare a stock solution of AP1903 (e.g., 3.5 mM in a suitable solvent like DMSO).

- On the day of the experiment, dilute the AP1903 stock solution in cell culture medium to the desired final concentrations (e.g., a serial dilution to test a range from 0.1 nM to 100 nM). A common final concentration for effective killing is 10 nM.

- Add the AP1903-containing medium to the designated wells. For control wells, add medium with the vehicle (e.g., DMSO) at the same final concentration.

3. Incubation:

- Incubate the cells at 37°C in a 5% CO2 incubator for a predetermined time, typically 24 to 48 hours.

4. Apoptosis Analysis:

- Harvest the cells from the wells.

- Assess cell viability and apoptosis using a method such as Annexin V and 7-AAD staining followed by flow cytometry.

- The percentage of killing can be calculated using the formula: % Killing = (1 - (Viability with AP1903 / Viability without AP1903)) x 100.

start [label="Start", shape=ellipse, fillcolor="#FBBC05"];

cell_prep [label="Plate iCasp9-expressing\nand control cells"];

ap1903_prep [label="Prepare AP1903 dilutions"];

treatment [label="Treat cells with AP1903\nor vehicle control"];

incubation [label="Incubate for 24-48 hours"];

harvest [label="Harvest cells"];

analysis [label="Analyze apoptosis by\nflow cytometry"];

end [label="End", shape=ellipse, fillcolor="#FBBC05"];

start -> cell_prep;

cell_prep -> ap1903_prep;

ap1903_prep -> treatment;

treatment -> incubation;

incubation -> harvest;

harvest -> analysis;

analysis -> end;

}

In Vivo Administration of AP1903

This protocol provides a general guideline for the in vivo administration of AP1903 in animal models or clinical settings to eliminate iCasp9-expressing cells.

1. Subject Preparation:

- The subject (e.g., a mouse model with engrafted iCasp9-expressing cells or a human patient) should be monitored for baseline physiological parameters.

2. AP1903 Formulation and Dosing:

- AP1903 is formulated for intravenous infusion.

- The dosage is determined based on preclinical studies or clinical trial protocols. A common dose used in human studies is 0.4 mg/kg. In some animal models, doses can be escalated.

3. Administration:

- Administer AP1903 via intravenous infusion over a specified period, for example, two hours.

4. Monitoring and Analysis:

- Monitor the subject for any immediate adverse reactions during and after the infusion.

- Collect blood samples at various time points (e.g., 30 minutes, 2 hours, 24 hours post-infusion) to assess the number of circulating iCasp9-expressing cells by flow cytometry or qPCR for the transgene.

- Pharmacokinetic analysis can be performed on plasma samples to determine the concentration and clearance of AP1903.

Safety and Pharmacokinetics

Clinical studies in healthy volunteers have shown that AP1903 is safe and well-tolerated at doses up to 1.0 mg/kg. No significant drug-related adverse events were observed, with the potential exception of facial flushing at the highest dose. The pharmacokinetics of AP1903 are dose-proportional. Following intravenous infusion, plasma concentrations show a rapid distribution phase, with levels decreasing to approximately 1% of the maximum concentration by 10 hours post-dose. This rapid clearance is advantageous for a safety switch, as it minimizes the duration of action and potential for off-target effects.

References

- 1. The inducible caspase-9 suicide gene system as a “safety switch” to limit on-target, off-tumor toxicities of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iCaspase 9 Suicide Gene System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inducible caspase-9 suicide gene controls adverse effects from alloreplete T cells after haploidentical stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Introduction: The Need for a Safety Switch in Cellular Therapy

An In-depth Technical Guide to Rimiducid's Role in Inducible Caspase-9 Systems

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the rimiducid-inducible caspase-9 (iC9) system, a powerful safety switch for cellular therapies. It details the molecular components, mechanism of action, quantitative efficacy data, and key experimental protocols for evaluating this technology.

Cellular therapies, such as those using chimeric antigen receptor (CAR) T-cells, represent a paradigm shift in treating malignancies and other diseases. However, their potent activity can lead to severe and life-threatening toxicities, including Graft-versus-Host Disease (GvHD), Cytokine Release Syndrome (CRS), and Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS).[1] Unlike traditional small molecule drugs, the effects of infused cellular therapies cannot be easily stopped or modulated. This has driven the development of "safety switches"—genetically engineered mechanisms that allow for the selective elimination of therapeutic cells if severe toxicities arise.[2][3] The inducible caspase-9 (iC9) system, activated by the small molecule rimiducid, is a clinically validated safety switch designed to provide this crucial layer of control.[4][5]

Core Components of the Rimiducid/iC9 System

The system is comprised of two essential components: a genetically engineered suicide gene (iC9) and a small molecule dimerizer (rimiducid) that activates it.

Rimiducid (AP1903)

Rimiducid (also known as AP1903) is a lipid-permeable, synthetic homodimerizer. It is an analogue of tacrolimus but lacks its immunosuppressive activity. Its function is to cross-link and activate the engineered iC9 protein. Rimiducid was specifically designed to bind with high affinity and specificity to a mutated version of the human FK506-binding protein (FKBP12), which is incorporated into the iC9 construct. This engineered binding domain has a 1000-fold lower affinity for the wild-type FKBP12 protein, ensuring that rimiducid's activity is highly specific to the genetically modified cells and avoiding off-target effects.

The Inducible Caspase-9 (iC9) Construct

The iC9 "suicide gene" is a fusion protein engineered to be stably and safely expressed in therapeutic cells. It consists of two key domains:

-

A Drug-Binding Domain: This is a modified human FKBP12 protein (specifically, FKBP12-F36V) that contains a single amino acid substitution (phenylalanine to valine at position 36). This modification allows it to be specifically bound by rimiducid.

-

A Pro-Apoptotic Domain: This is a truncated form of human caspase-9. Caspase-9 is a key initiator of the intrinsic apoptosis pathway. The construct lacks the natural Caspase Activation and Recruitment Domain (CARD) to prevent its activation by endogenous upstream signals, thereby minimizing basal activity and off-target cell death.

This iC9 construct is typically introduced into therapeutic cells (e.g., donor T-cells or CAR-T cells) via a retroviral vector. Often, a selectable marker like a truncated, non-functional CD19 protein (ΔCD19) is co-expressed to allow for the selection and tracking of the modified cells.

Mechanism of Action: Rimiducid-Induced Apoptosis

The administration of rimiducid triggers a rapid and specific signaling cascade that leads to the programmed cell death (apoptosis) of iC9-expressing cells.

-

Dimerization: Rimiducid, being cell-permeable, enters the target cell and binds to the FKBP12-F36V domains of two separate iC9 proteins.

-

Activation: This binding event brings the two caspase-9 domains into close proximity, forcing their dimerization. This induced dimerization mimics the natural activation mechanism of caspase-9, which normally occurs on the apoptosome complex.

-

Caspase Cascade Initiation: The dimerized caspase-9 becomes proteolytically active and initiates the downstream apoptotic cascade.

-

Execution of Apoptosis: Activated iC9 cleaves and activates executioner caspases, primarily caspase-3 and caspase-7. These executioner caspases then dismantle the cell by cleaving a host of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

This entire process is highly efficient and rapid, with significant elimination of target cells observed within hours of rimiducid administration.

Figure 1: Signaling pathway of rimiducid-induced apoptosis.

Quantitative Data Presentation

The efficacy of the rimiducid/iC9 system has been quantified in numerous preclinical and clinical studies.

Table 1: In Vitro Efficacy of Rimiducid

| Parameter | Value | Cell Type | Source |

| EC50 | ~0.1 nM | Cells with dimerizer-dependent Fas constructs | |

| IC50 | ~0.2 nM | Cells with dimerizer-dependent Fas constructs | |

| Optimal Concentration | 10 nM | iC9-transduced T-cells | |

| Killing Efficiency | >99% | iC9-transduced cells with high transgene expression | |

| Time to Apoptosis | Within 24 hours | Activated donor T-cells |

Table 2: Clinical Efficacy of Rimiducid in Cellular Therapy

| Indication | Parameter | Value | Study Population | Source |

| GvHD | T-Cell Elimination (in circulation) | 85% to 95% | Post-HSCT patients | |

| GvHD | Time to T-Cell Elimination | Within 30 minutes | Post-HSCT patients | |

| GvHD | Time to Initial Clinical Response | Median of 1 day | Pediatric patients with advanced/refractory GvHD | |

| GvHD | Overall Response Rate (within 7 days) | 70% | Pediatric patients with advanced/refractory GvHD | |

| CAR-T Neurotoxicity (ICANS) | CAR-T Cell Elimination (in circulation) | ~60% within 4 hours; >90% within 24 hours | Adult B-ALL patient | |

| CAR-T Neurotoxicity (ICANS) | Time to Resolution of Toxicities | ~1 day | Adult B-ALL patient |

Experimental Protocols

Evaluating the function of the rimiducid/iC9 system involves specific in vitro and in vivo assays.

In Vitro Caspase-9 Activation and Apoptosis Assay

This protocol outlines a method to quantify the dose-dependent efficacy of rimiducid in inducing apoptosis in iC9-expressing cells.

1. Cell Preparation:

-

Culture human T-cells that have been genetically modified to express the iC9 construct (e.g., iC9-ΔCD19 T-cells).

-

Maintain cells in appropriate culture medium (e.g., RPMI-1640 supplemented with 10% FBS and IL-2).

-

Ensure cell viability is >95% before starting the assay.

2. Rimiducid Treatment:

-

Plate the iC9-T-cells in a 96-well plate at a density of 1 x 106 cells/mL.

-

Prepare serial dilutions of rimiducid (e.g., from 0.01 nM to 100 nM) in the culture medium. Include a vehicle control (e.g., DMSO).

-

Add the rimiducid dilutions to the cells and incubate for a set time course (e.g., 4, 12, and 24 hours) at 37°C, 5% CO2.

3. Apoptosis Measurement (Flow Cytometry):

-

Harvest cells from each well.

-

Wash cells with cold PBS.

-

Resuspend cells in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cells.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

4. Caspase Activity Measurement (Colorimetric/Fluorometric Assay):

-

Following rimiducid treatment, lyse the cells using a chilled lysis buffer.

-

Centrifuge the lysate to pellet debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

Add the cell lysate (containing 50-200 µg of protein) to a 96-well plate.

-

Add a reaction buffer containing DTT and a caspase-9-specific colorimetric (e.g., LEHD-pNA) or fluorometric (e.g., Ac-LEHD-AFC) substrate.

-

Incubate at 37°C for 1-2 hours, protected from light.

-

Read the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em = 400/505 nm for fluorometric) using a microplate reader.

-

Calculate the fold-increase in caspase-9 activity compared to the untreated control.

Figure 2: Experimental workflow for in vitro evaluation.

In Vivo Efficacy Study in an Animal Model

This protocol describes a general workflow for testing the ability of rimiducid to eliminate iC9-T-cells in a living animal, for example, to control GvHD.

1. Animal Model and Cell Engraftment:

-

Use immunodeficient mice (e.g., NSG mice).

-

Irradiate mice to facilitate engraftment.

-

Inject human peripheral blood mononuclear cells (PBMCs) to induce GvHD.

-

Concurrently or subsequently, inject iC9-modified T-cells (often engineered to express a reporter gene like luciferase for imaging).

2. Monitoring and Treatment:

-

Monitor mice for signs of GvHD (e.g., weight loss, hunched posture, ruffled fur).

-

Track the expansion and trafficking of iC9-T-cells using bioluminescence imaging (BLI) or by sampling peripheral blood for flow cytometry.

-

Once GvHD is established or T-cell expansion reaches a certain level, administer rimiducid (e.g., via intravenous or intraperitoneal injection) at a predetermined dose (e.g., 0.1-1.0 mg/kg). A control group should receive a vehicle injection.

3. Efficacy Assessment:

-

Continue to monitor the mice for GvHD scores and survival.

-

Perform serial BLI or blood draws to quantify the reduction in the iC9-T-cell population over time (e.g., 6, 24, and 48 hours post-treatment).

-

At the end of the study, harvest organs (e.g., spleen, liver) to assess T-cell infiltration and reduction via flow cytometry or immunohistochemistry.

4. Safety and Off-Target Assessment:

-

Monitor for any adverse effects related to rimiducid administration.

-

Analyze tissues for signs of toxicity.

References

- 1. Utility of a safety switch to abrogate CD19.CAR T-cell–associated neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineered safety switch curbs severe side effects of CAR-T immunotherapy - UNC Lineberger [unclineberger.org]

- 3. Improved Safety in CAR T Cell Therapy | Taconic Biosciences [taconic.com]

- 4. iCaspase 9 Suicide Gene System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAR T cell - Wikipedia [en.wikipedia.org]

The Development of Rimiducid: A Technical Guide to a Novel Safety Switch for Cellular Therapies

For Immediate Release

HOUSTON, TX – November 28, 2025 – This whitepaper provides an in-depth technical overview of the discovery, mechanism of action, and clinical development of Rimiducid (AP1903), a small molecule dimerizer designed to provide a crucial safety switch for cellular immunotherapies. Developed to mitigate potentially life-threatening toxicities associated with CAR-T cell therapy, Rimiducid represents a significant advancement in enhancing the safety and controllability of these powerful treatments. This document is intended for researchers, scientists, and drug development professionals in the field of cellular therapy and oncology.

Introduction: The Need for a Safety Switch in Cellular Immunotherapy

Chimeric Antigen Receptor (CAR) T-cell therapy has revolutionized the treatment of hematological malignancies, demonstrating remarkable efficacy in patients with relapsed or refractory disease.[1][2] However, the potent activation of the immune system by CAR-T cells can lead to severe and sometimes fatal toxicities, including Cytokine Release Syndrome (CRS) and Graft-versus-Host Disease (GvHD).[3] These adverse events underscore the critical need for a "safety switch" to rapidly control or eliminate the engineered T-cells in the event of toxicity. Rimiducid, in conjunction with the inducible Caspase-9 (iC9) system, was developed to address this unmet need.[1][4]

Discovery and Medicinal Chemistry

Rimiducid (AP1903) is a synthetic, lipid-permeable tacrolimus analogue developed by ARIAD Pharmaceuticals (later acquired by Bellicum Pharmaceuticals and subsequently, the technology by MD Anderson Cancer Center). The discovery of Rimiducid was rooted in the principles of chemically-induced dimerization (CID), a strategy that uses a small molecule to bring two protein domains together, thereby activating a downstream signaling pathway.

The design of Rimiducid is a prime example of "bump-and-hole" medicinal chemistry. The target protein, a modified human FK506-binding protein (FKBP12), was engineered with a single amino acid substitution, replacing phenylalanine at position 36 with a valine (F36V). This mutation creates a hydrophobic pocket or "hole" in the protein's binding site. Rimiducid was then designed with a corresponding "bump" – a chemical moiety that fits into this engineered pocket. This design confers a high degree of specificity; Rimiducid binds to the F36V-mutated FKBP12 with approximately 1,000-fold greater affinity than to the wild-type FKBP12, minimizing off-target effects.

While a detailed, step-by-step chemical synthesis pathway for Rimiducid is not publicly available, it is known to be a homodimer of a modified ligand based on the core structure of tacrolimus. The synthesis involves creating the "bumped" monomer and then linking two of these monomers together to create the bivalent Rimiducid molecule.

Mechanism of Action: The iCasp9 Safety Switch

Rimiducid's primary function is to activate the inducible Caspase-9 (iC9) safety switch, a genetically engineered protein expressed in the therapeutic T-cells. The iC9 protein is a fusion of the F36V-mutated FKBP12 domain and the human Caspase-9 enzyme, a key initiator of apoptosis (programmed cell death).

The mechanism of action unfolds as follows:

-

Administration of Rimiducid: When a patient experiences severe toxicity from the engineered T-cells, Rimiducid is administered intravenously.

-

Dimerization: The bivalent Rimiducid molecule binds to two iC9 fusion proteins, bringing them into close proximity.

-

Caspase-9 Activation: This dimerization of the Caspase-9 domains mimics the natural activation process, leading to the proteolytic activation of Caspase-9.

-

Apoptotic Cascade: Activated Caspase-9 then initiates a downstream cascade of effector caspases, ultimately leading to the rapid apoptosis of the iC9-expressing T-cells.

This process is highly efficient, leading to a significant reduction in the number of circulating engineered T-cells and a corresponding resolution of the associated toxicities.

References

- 1. CAR T cell - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Report on the use of non-clinical studies in the regulatory evaluation of oncology drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and analysis of stabilizing ligands for FKBP-derived destabilizing domains - PMC [pmc.ncbi.nlm.nih.gov]

Rimiducid: A Technical Guide to Chemically Inducible Dimerization for Researchers and Drug Developers

Abstract

Rimiducid (also known as AP1903) is a synthetic, lipid-permeable small molecule designed to act as a chemically inducible dimerization (CID) agent.[1][2][3] It functions by cross-linking engineered proteins that contain a specific mutant of the human FK506-binding protein (FKBP12), known as FKBP12v36.[1][4] This targeted dimerization provides a powerful and versatile tool for the precise temporal and dose-dependent control of cellular processes. This technical guide provides an in-depth overview of rimiducid, its mechanism of action, and its applications, with a focus on its use as both a safety switch and an activation platform in cellular therapies. Detailed experimental protocols and quantitative data are presented to assist researchers and drug development professionals in the effective utilization of this technology.

Introduction to Rimiducid and Chemically Inducible Dimerization

Chemically inducible dimerization (CID) is a technology that allows for the controlled interaction of proteins within a cell through the administration of a small molecule. Rimiducid was developed as a homodimerizer, meaning it brings together two identical protein domains. The system relies on a mutant version of the human FKBP12 protein, specifically the F36V variant (FKBP12v36). This single amino acid substitution dramatically reduces the binding affinity of the protein for its natural ligand, FK506 (tacrolimus), while increasing its affinity for the synthetic ligand, rimiducid, by approximately 1000-fold. This specificity allows rimiducid to selectively dimerize engineered proteins containing the FKBP12v36 domain without significantly affecting the endogenous wild-type FKBP12.

Mechanism of Action

The core of rimiducid's function lies in its ability to bind to two FKBP12v36 domains simultaneously, thereby bringing the fusion proteins to which they are attached into close proximity. This induced proximity activates the signaling domains of the fusion proteins, triggering a downstream biological cascade. The versatility of this system stems from the ability to fuse the FKBP12v36 domain to a variety of signaling molecules, enabling the control of diverse cellular functions.

Applications of Rimiducid in Cellular Therapy

Rimiducid has been prominently utilized in the field of cellular immunotherapy, particularly with Chimeric Antigen Receptor T-cell (CAR-T) therapy, in two primary capacities: as a safety switch to mitigate toxicity and as an activation switch to enhance therapeutic efficacy.

The "CaspaCIDe" Safety Switch: Inducible Apoptosis

A major challenge in CAR-T cell therapy is the potential for severe, life-threatening toxicities such as cytokine release syndrome (CRS) and immune effector cell-associated neurotoxicity syndrome (ICANS). To address this, a safety switch, termed "inducible caspase-9" (iCasp9 or CaspaCIDe), has been developed.

In this system, a fusion protein is engineered consisting of the FKBP12v36 domain linked to a truncated form of human caspase-9, which lacks its natural dimerization domain. This construct is inactive in its monomeric state. Upon administration of rimiducid, the iCasp9 molecules are dimerized, leading to the activation of the caspase-9 enzyme. Activated caspase-9 then initiates the apoptotic cascade, resulting in the rapid and selective elimination of the engineered T-cells. This provides a mechanism to control severe side effects by reducing the number of circulating CAR-T cells.

The "GoCAR" Activation Switch: Inducible Costimulation

To enhance the potency and persistence of CAR-T cells, particularly in the context of solid tumors, an inducible activation switch has been developed. In the "GoCAR" platform, the FKBP12v36 domain is fused to intracellular signaling domains, such as MyD88 and CD40 (iMC).

The binding of the CAR to its target antigen on a tumor cell provides the primary activation signal (Signal 1). The administration of rimiducid then induces the dimerization of the iMC domains, providing a potent costimulatory signal (Signal 2). This dual-signaling requirement allows for tighter control over T-cell activation, proliferation, and cytokine release, potentially leading to a more robust and sustained anti-tumor response.

Quantitative Data

The following tables summarize key quantitative data related to the activity of rimiducid in various experimental systems.

| Parameter | Value | Cell Line/System | Application | Reference |

| EC50 for Apoptosis | ≈0.1 nM | HT1080 cells expressing Fas-FKBP12v36 | Safety Switch | |

| IC50 for Apoptosis | ≈0.2 nM | Primary human T-lymphocytes expressing Fas-FKBP12v36 | Safety Switch | |

| Maximal Killing Concentration | 3 - 10 nM | HT1080 cells expressing Fas-FKBP12v36 | Safety Switch | |

| In Vivo Half-Maximal Effective Dose (ED50) | 0.4 ± 0.1 mg/kg | Mice with HT-1080 xenografts | Safety Switch |

Table 1: In Vitro and In Vivo Efficacy of Rimiducid as a Safety Switch

| Parameter | Value | System | Application | Reference |

| CAR-T Cell Elimination (in vivo) | >60% within 4 hours | Clinical trial patient | Safety Switch | |

| CAR-T Cell Elimination (in vivo) | >90% within 24 hours | Clinical trial patient | Safety Switch | |

| CAR-T Cell Elimination (in vivo) | 85% to 95% within 30 minutes | Clinical trial patients | Safety Switch | |

| Rimiducid Dose for ICANS Mitigation | 0.4 mg/kg | Clinical trial patient | Safety Switch | |

| GoCAR-T Expansion (in vivo) | 23-fold increase in spleen | NSG mouse model | Activation Switch | |

| GoCAR-T Expansion (in vivo) | 565- and 948-fold increase at tumor site | NSG mouse model | Activation Switch |

Table 2: Clinical and Preclinical Efficacy of Rimiducid

Experimental Protocols

Preparation of Rimiducid Stock and Working Solutions

5.1.1. Materials:

-

Rimiducid powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile phosphate-buffered saline (PBS) or cell culture medium

-

Sterile microcentrifuge tubes

5.1.2. Protocol for In Vitro Stock Solution (1 mM):

-

Aseptically weigh the required amount of rimiducid powder. The molecular weight of rimiducid is 1411.63 g/mol .

-

Dissolve the powder in sterile DMSO to create a 1 mM stock solution. For example, dissolve 1.41 mg of rimiducid in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one month or at -80°C for longer-term storage.

5.1.3. Protocol for In Vitro Working Solution:

-

Thaw an aliquot of the 1 mM rimiducid stock solution.

-

Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium immediately before use.

-

Ensure the final concentration of DMSO in the cell culture is below 0.5% to avoid cytotoxicity.

5.1.4. Protocol for In Vivo Formulation: Note: The optimal formulation may vary depending on the specific experimental requirements. A common formulation is provided below.

-

Prepare a stock solution of rimiducid in DMSO (e.g., 50 mg/mL).

-

For a 1 mL working solution, add 50 µL of the 50 mg/mL rimiducid stock solution to 400 µL of PEG300. Mix until clear.

-

Add 50 µL of Tween 80 to the mixture and mix until clear.

-

Add 500 µL of sterile ddH2O or saline to bring the final volume to 1 mL.

-

This solution should be prepared fresh on the day of use.

In Vitro Rimiducid-Induced Apoptosis Assay

5.2.1. Materials:

-

Cells engineered to express the iCasp9 safety switch

-

Appropriate complete cell culture medium

-

Rimiducid working solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

5.2.2. Protocol:

-

Seed the iCasp9-expressing cells in a multi-well plate at a density of 0.5-1 x 10^6 cells/mL.

-

Incubate the cells under standard conditions (37°C, 5% CO2) for 24 hours.

-

Treat the cells with a range of rimiducid concentrations (e.g., 0.01 nM to 100 nM) and a vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 24 hours).

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 1 µL of PI solution to 100 µL of the cell suspension.

-

Incubate at room temperature for 15 minutes in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

In Vitro GoCAR-T Activation and Proliferation Assay

5.3.1. Materials:

-

GoCAR-T cells

-

Target tumor cells expressing the cognate antigen

-

Appropriate complete cell culture medium

-

Rimiducid working solution

-

Cell proliferation dye (e.g., CFSE) or a cell counting method

-

ELISA kit for cytokine measurement (e.g., IL-2, IFN-γ)

5.3.2. Protocol:

-

Label the GoCAR-T cells with a cell proliferation dye according to the manufacturer's instructions.

-

Co-culture the labeled GoCAR-T cells with target tumor cells at an appropriate effector-to-target (E:T) ratio (e.g., 1:1, 5:1).

-

Add rimiducid at the desired concentration (e.g., 10 nM) or a vehicle control.

-

Incubate the co-culture for 48-72 hours.

-

At the end of the incubation, harvest the cells and supernatant.

-

Analyze T-cell proliferation by measuring the dilution of the proliferation dye via flow cytometry.

-

Quantify cytokine secretion (e.g., IL-2) in the supernatant using an ELISA kit.

In Vivo Rimiducid Administration for Safety Switch Activation

5.4.1. Materials:

-

Animal model with adoptively transferred cells expressing the iCasp9 safety switch

-

Rimiducid formulation for in vivo use

-

Appropriate administration equipment (e.g., syringes, needles)

5.4.2. Protocol:

-

Monitor the animals for signs of toxicity (e.g., weight loss, behavioral changes).

-

Upon observing toxicity, administer rimiducid at a dose of 0.4 mg/kg via intravenous (i.v.) or intraperitoneal (i.p.) injection.

-

Monitor the animals closely for the resolution of toxicities.

-

Collect peripheral blood samples at various time points (e.g., 4, 24, 48 hours) post-rimiducid administration to quantify the reduction in circulating engineered cells via flow cytometry or qPCR.

Visualizations of Signaling Pathways and Workflows

Rimiducid-Induced Apoptosis Signaling Pathway

Caption: Rimiducid-induced apoptosis pathway via iCasp9 dimerization.

GoCAR-T Activation Pathway

Caption: GoCAR-T activation requires both antigen binding and rimiducid.

Experimental Workflow for In Vitro Apoptosis Assay

Caption: Workflow for in vitro rimiducid-induced apoptosis assay.

Conclusion

Rimiducid, as a chemically inducible dimerization agent, offers a sophisticated and highly controllable platform for regulating cellular activities. Its application in cell therapies, particularly as the CaspaCIDe safety switch and the GoCAR activation switch, addresses critical challenges of safety and efficacy. The ability to fine-tune the level of cellular response through dose-dependent administration of rimiducid provides a significant advantage for the development of next-generation cell-based therapeutics. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers and developers working to harness the potential of this powerful technology.

References

An In-depth Technical Guide to the Rimiducid Safety Switch: Core Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of cellular therapies, such as Chimeric Antigen Receptor T-cell (CAR-T) therapy, has revolutionized the treatment of various malignancies and other diseases. However, the potent and persistent nature of these living drugs can lead to severe and life-threatening toxicities. To address this critical safety concern, the Rimiducid safety switch, also known as the inducible Caspase-9 (iCasp9) system, has been developed as a robust mechanism to rapidly eliminate genetically modified cells in the event of adverse effects. This technical guide provides a comprehensive overview of the fundamental principles of the Rimiducid safety switch, its mechanism of action, and key experimental validations, intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

The Rimiducid safety switch is a suicide gene system engineered into therapeutic cells, such as CAR-T cells.[1][2] It is designed to be inactive under normal conditions but can be rapidly activated by the administration of a small molecule dimerizing agent, Rimiducid (also known as AP1903).[1][2] The core components of this system are:

-

Inducible Caspase-9 (iCasp9): This is a fusion protein consisting of a modified human Caspase-9 enzyme linked to a drug-binding domain derived from the human FK506-binding protein (FKBP).[1] The endogenous Caspase-9 is a key initiator of the apoptotic cascade. In the iCasp9 construct, the caspase recruitment domain (CARD) is replaced with the FKBP variant, preventing spontaneous activation.

-

Rimiducid (AP1903): A synthetic, bio-inert small molecule that acts as a chemical inducer of dimerization (CID). Rimiducid has a high affinity for the FKBP domain of the iCasp9 protein.

Upon administration, Rimiducid binds to the FKBP domains of two iCasp9 molecules, bringing them into close proximity. This induced dimerization mimics the natural activation mechanism of Caspase-9, leading to its enzymatic activation. Activated iCasp9 then initiates the downstream apoptotic cascade by cleaving and activating effector caspases, such as Caspase-3, ultimately resulting in the programmed cell death of the modified cell.

Signaling Pathway of Rimiducid-Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by the administration of Rimiducid.

Quantitative Performance Data

The efficacy of the Rimiducid safety switch has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data on its performance.

| Parameter | Result | Study Reference |

| In Vitro Cell Elimination | >99% of iCasp9-transduced T cells eliminated with a single 10 nM dose of CID. | |

| 89-93% of transduced cells killed by day 7 with a single 10 nM dose of CID. | ||

| In Vivo Cell Elimination (Preclinical) | >99% of circulating human GFP+ T cells killed by day 3 with a single dose in a SCID mouse model. | |

| Clinical Response Time | 90% reduction in circulating transgenic T cells within 30 minutes of a single AP1903 dose. | |

| Elimination of 85% to 95% of circulating CD3+CD19+ T cells within 30 minutes. | ||

| >60% elimination of circulating CAR T-cells within 4 hours and >90% within 24 hours. | ||

| Clinical Efficacy in GvHD | Resolution of GvHD-associated skin abnormalities within 24 hours. | |

| Control of GvHD within 24 to 48 hours. | ||

| Clinical Efficacy in ICANS | Improvement of ICANS grade from 3 to 1 within 12 hours of rimiducid administration. | |

| Full resolution of ICANS four days after rimiducid administration. |

Key Experimental Protocols

The validation of the Rimiducid safety switch involves a series of in vitro and in vivo experiments. Below are generalized methodologies for key experiments.

In Vitro Assessment of Rimiducid-Induced Apoptosis

Objective: To determine the dose-dependent efficacy and kinetics of Rimiducid in inducing apoptosis in iCasp9-expressing cells.

Methodology:

-

Cell Line Transduction: Target cells (e.g., primary T cells, Jurkat cells) are transduced with a lentiviral or retroviral vector encoding the iCasp9 gene and a selectable marker (e.g., truncated CD19).

-

Cell Culture and Rimiducid Treatment: Transduced cells are cultured and treated with varying concentrations of Rimiducid (e.g., 0.1 nM to 100 nM). A vehicle control group is also included.

-

Apoptosis Assays: At different time points (e.g., 4, 8, 24, 48 hours) post-treatment, apoptosis is assessed using methods such as:

-

Annexin V/Propidium Iodide (PI) Staining: To detect early (Annexin V+) and late (Annexin V+/PI+) apoptotic cells by flow cytometry.

-

Caspase-3/7 Activity Assay: To measure the activity of executioner caspases using a luminescent or fluorescent substrate.

-

-

Data Analysis: The percentage of apoptotic cells or caspase activity is quantified and plotted against Rimiducid concentration and time to determine the EC50 and kinetic profile.

In Vivo Evaluation in Animal Models

Objective: To assess the in vivo efficacy and safety of the Rimiducid safety switch in eliminating target cells and controlling toxicities.

Methodology:

-

Animal Model: Immunodeficient mice (e.g., NSG) are typically used.

-

Cell Engraftment: Mice are injected with iCasp9-expressing human cells (e.g., CAR-T cells) to establish a xenograft model of disease or toxicity (e.g., GvHD, tumor growth).

-

Rimiducid Administration: Once the disease or a sufficient number of target cells is established, a single or multiple doses of Rimiducid are administered intravenously or intraperitoneally.

-

Monitoring and Analysis:

-

Cell Depletion: Peripheral blood is collected at various time points to quantify the number of circulating iCasp9-expressing cells using flow cytometry or qPCR for the transgene.

-

Toxicity Assessment: Animals are monitored for signs of toxicity (e.g., weight loss, behavioral changes, GvHD score).

-

Tumor Burden: In tumor models, tumor size is measured over time.

-

-

Histological Analysis: At the end of the study, tissues can be harvested for histological analysis to assess cell infiltration and apoptosis.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for validating the Rimiducid safety switch.

Logical Relationship of Safety Switch Components

The effective functioning of the Rimiducid safety switch relies on the precise interaction between its core components. The logical relationship can be visualized as follows:

Conclusion

The Rimiducid safety switch represents a significant advancement in enhancing the safety profile of potent cellular therapies. Its rapid and efficient mechanism for inducing apoptosis in modified cells provides a crucial tool for managing severe toxicities. The system's reliance on human-derived components minimizes potential immunogenicity, and the specificity of the Rimiducid dimerizer ensures on-target activity. For researchers and drug developers, the incorporation of the iCasp9 safety switch offers a promising strategy to mitigate risks and broaden the therapeutic window for next-generation cell-based medicines. Further research and clinical development will continue to refine its application and explore its full potential in various therapeutic contexts.

References

- 1. The inducible caspase-9 suicide gene system as a “safety switch” to limit on-target, off-tumor toxicities of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The inducible caspase-9 suicide gene system as a “safety switch” to limit on-target, off-tumor toxicities of chimeric antigen receptor T cells [frontiersin.org]

Understanding the pharmacokinetics of Rimiducid

An In-Depth Technical Guide to the Pharmacokinetics of Rimiducid

Introduction

Rimiducid (also known as AP1903) is a synthetic small molecule dimerizing agent designed for use in advanced cell therapy applications.[1][2] It functions as a chemical inducer of dimerization (CID), providing external control over genetically modified cells expressing specific fusion proteins.[3] The primary application of Rimiducid is to activate a safety switch, typically an inducible form of caspase-9 (iCasp9), to trigger rapid apoptosis in therapeutic cells, thereby managing potential toxicities such as Graft-versus-Host Disease (GvHD) or cytokine release syndrome (CRS).[3][4] This document provides a comprehensive overview of the pharmacokinetics, mechanism of action, and relevant experimental protocols for Rimiducid.

Mechanism of Action: The iCasp9 Safety Switch

Rimiducid's primary function is to activate an engineered "suicide gene" system. Therapeutic T-cells are genetically modified to express a fusion protein, iCasp9, which consists of a human caspase-9 protein linked to a drug-binding domain. In the absence of Rimiducid, the iCasp9 molecules are inert monomers. Upon administration, Rimiducid binds to the drug-binding domains, causing the iCasp9 molecules to dimerize. This induced proximity is sufficient to activate the caspase-9, initiating the downstream apoptotic cascade and leading to the selective elimination of the modified cells. This mechanism provides a powerful tool to control the activity and persistence of cell-based therapies in vivo.

Pharmacokinetic Profile

The pharmacokinetics of Rimiducid have been evaluated in healthy volunteers, demonstrating a predictable and favorable profile for its intended use. The drug exhibits dose-proportional plasma concentrations and is rapidly distributed and cleared.

Absorption and Distribution

Following intravenous administration over two hours, Rimiducid plasma levels increase rapidly. After the infusion period, the blood concentrations show a rapid distribution phase. Plasma levels are observed to decline to approximately 18% of the maximum concentration (Cmax) at 30 minutes post-infusion, 7% at 2 hours, and 1% at 10 hours, indicating swift distribution into tissues and subsequent clearance. In some studies, plasma concentrations fell to low or undetectable levels within 24 hours of infusion.

Metabolism and Excretion

The half-life of Rimiducid in peripheral plasma has been reported to be approximately 5 to 12 hours, depending on the specific study and dosage. The primary routes of metabolism and excretion are not extensively detailed in the provided literature but are inferred to be efficient given the rapid decline in plasma concentrations.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for Rimiducid based on a study in healthy male volunteers who received the drug as a 2-hour intravenous infusion.

| Parameter | Value | Dose Range | Notes |

| Cmax (Peak Plasma Concentration) | ~10 - 1,275 ng/mL | 0.01 - 1.0 mg/kg | Plasma levels were directly proportional to the administered dose. |

| Time to Cmax (Tmax) | 2 hours | N/A | Corresponds to the end of the intravenous infusion period. |

| Plasma Concentration Decline | ~82% reduction | 0.01 - 1.0 mg/kg | At 0.5 hours post-infusion (relative to Cmax). |

| ~93% reduction | 0.01 - 1.0 mg/kg | At 2 hours post-infusion (relative to Cmax). | |

| ~99% reduction | 0.01 - 1.0 mg/kg | At 10 hours post-infusion (relative to Cmax). | |

| Clearance | Rapid | 0.4 mg/kg | Plasma concentrations declined to low or undetectable levels within 24 hours. |

Experimental Protocols

Phase 1 Clinical Trial in Healthy Volunteers

A key study evaluating the safety and pharmacokinetics of Rimiducid was a Phase 1, intravenous, single-blind, placebo- and saline-controlled, ascending-dose trial.

-

Study Population: The study enrolled 28 normal healthy male volunteers.

-

Study Design: Participants were randomized into five dosage groups: 0.01, 0.05, 0.1, 0.5, and 1.0 mg/kg. Within each group, volunteers were assigned to receive a single dose of Rimiducid, a placebo, or normal saline.

-

Drug Administration: All dosages were administered as a constant intravenous infusion over a period of 2 hours.

-

Sample Collection: To characterize the pharmacokinetic profile, serial blood and urine samples were collected from participants for the analysis of Rimiducid concentrations.

-

Safety Monitoring: Clinical safety parameters were monitored throughout the study. The drug was found to be safe and well-tolerated at all dose levels tested. The most significant adverse event noted was a possible case of facial flushing in one volunteer at the highest dose (1.0 mg/kg).

Conclusion

Rimiducid demonstrates a favorable pharmacokinetic profile characterized by dose-proportionality, rapid distribution, and efficient clearance. These properties make it highly suitable for its intended use as a controllable safety switch for cellular immunotherapies. The well-defined mechanism of action, combined with a strong safety profile, establishes Rimiducid as a critical component in the development of safer and more controllable advanced therapies.

References

- 1. Intravenous safety and pharmacokinetics of a novel dimerizer drug, AP1903, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inducible caspase-9 suicide gene controls adverse effects from alloreplete T cells after haploidentical stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openworks.mdanderson.org [openworks.mdanderson.org]

An In-depth Technical Guide to the Initial Research of Rimiducid: A Safety Switch for Cellular Therapies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimiducid (also known as AP1903) is a synthetic homodimerizer drug that has been instrumental in the development of safety switches for cellular therapies, particularly in the context of Chimeric Antigen Receptor (CAR) T-cell and other adoptive cell transfer technologies.[1][2] This guide provides a comprehensive technical overview of the foundational research on Rimiducid, focusing on its mechanism of action, key preclinical and early clinical findings, and the experimental protocols that underpinned these discoveries.

Core Mechanism of Action: Chemically Induced Dimerization (CID)

Rimiducid's therapeutic utility is centered on the principle of chemically induced dimerization (CID). It is designed to have high specificity and affinity for a mutated version of the human FK506-binding protein 12 (FKBP12), specifically the F36V variant (FKBPv).[3] This engineered protein contains a single amino acid substitution (phenylalanine to valine at position 36) that creates a binding pocket for Rimiducid, a tacrolimus analog, with an affinity approximately 1,000-fold greater than for the wild-type FKBP12. This high degree of specificity minimizes off-target effects.

The core of the safety switch, termed inducible Caspase-9 (iCasp9), is a fusion protein comprising the FKBPv domain linked to a truncated form of human caspase-9, which lacks its natural caspase recruitment domain (CARD) to prevent spontaneous activation.[3] When Rimiducid is administered, it binds to the FKBPv domains of two iCasp9 molecules, bringing the caspase-9 domains into close proximity. This induced dimerization mimics the natural activation mechanism of caspase-9, initiating the apoptotic cascade and leading to the rapid and selective elimination of the genetically modified cells.[4]

DOT Script for Rimiducid's Mechanism of Action

Caption: Rimiducid binds to FKBPv domains, inducing dimerization of iCasp9 and initiating apoptosis.

Key Preclinical Research and Quantitative Data

The initial preclinical studies were pivotal in establishing the efficacy and safety of the Rimiducid-iCasp9 system. These studies primarily utilized in vitro cell culture models and in vivo xenograft models.

In Vitro Efficacy

The potency of Rimiducid in inducing apoptosis in iCasp9-expressing cells was a critical early validation.

| Parameter | Value | Cell Type | Reference |

| EC50 | ~0.1 nM | Cells expressing FKBPv-Fas fusion protein | |

| IC50 | ~0.2 nM | Not Specified | |

| Effective Concentration | 1-10 nM | Epstein-Barr virus-specific cytotoxic T-lymphocytes (EBV-CTLs) | |

| Apoptosis Induction | >99% elimination | EBV-CTLs with high transgene expression |

In Vivo Efficacy

Animal models, particularly immunodeficient mice, were used to assess the in vivo activity of the safety switch.

| Animal Model | Cell Type | Rimiducid Dose | Outcome | Reference |

| NOD/SCID Mice | EBV-CTLs expressing iCasp9 | 50 µg | >99% elimination of transduced T-cells | |

| NOD/SCID Mice | Jurkat cells expressing FKBPv-Fas | Not Specified | Potent apoptosis induction |

Experimental Protocols

Detailed methodologies from the foundational publications are summarized below to facilitate replication and further research.

Construction of the Inducible Caspase-9 Vector

The iCasp9 construct was developed by fusing a modified human caspase-9 with a human FKBP12 variant.

DOT Script for iCasp9 Vector Construction Workflow

Caption: Workflow for the creation of the inducible Caspase-9 (iCasp9) expression vector.

In Vitro Apoptosis Assay

The following protocol, adapted from Straathof et al. (2005), was used to quantify Rimiducid-induced apoptosis.

-

Cell Culture: iCasp9-transduced T-cells are cultured in standard RPMI 1640 medium supplemented with 10% fetal bovine serum and IL-2.

-

Rimiducid Treatment: Rimiducid (AP1903/AP20187) is added to the cell culture at final concentrations ranging from 0.1 nM to 100 nM. A vehicle control (e.g., DMSO) is used for comparison.

-

Incubation: Cells are incubated for 4 to 24 hours at 37°C in a 5% CO2 incubator.

-

Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI) are added to the cells.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, and cells positive for both Annexin V and 7-AAD/PI are considered late apoptotic or necrotic.

In Vivo Tumor Xenograft Model

The protocol for evaluating the in vivo efficacy of the Rimiducid safety switch, based on the study by Straathof et al. (2005), is outlined below.

-

Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice are used due to their inability to reject human cells.

-

Tumor Cell Implantation: 5 x 10^6 to 10 x 10^6 human tumor cells (e.g., EBV-transformed B-cell lymphoblastoid cell line) are injected subcutaneously into the flanks of the mice.

-

T-Cell Infusion: Once tumors are established (e.g., 0.5-1.0 cm in diameter), iCasp9-transduced human T-cells (e.g., 10 x 10^6 cells) are administered intravenously or intratumorally.

-

Rimiducid Administration: Rimiducid (e.g., 50 µg) or a vehicle control is administered intraperitoneally or intravenously.

-

Monitoring: Tumor growth is monitored regularly using calipers. T-cell persistence and tumor infiltration can be assessed by sacrificing a cohort of mice at different time points and analyzing the tumor and peripheral blood for the presence of the transduced T-cells using flow cytometry or PCR.

Early Clinical Translation

The promising preclinical data paved the way for the clinical investigation of the Rimiducid-iCasp9 safety switch. One of the key areas of investigation has been in allogeneic hematopoietic stem cell transplantation (HSCT) to control graft-versus-host disease (GVHD) and in CAR-T cell therapies to manage cytokine release syndrome (CRS) and neurotoxicity.

A notable clinical trial is NCT02744287 , a Phase 1/2 study evaluating PSCA-targeted CAR-T cells (BPX-601) in combination with Rimiducid in patients with advanced solid tumors.

NCT02744287 Trial Design Overview

DOT Script for NCT02744287 Trial Workflow

Caption: Simplified workflow of the NCT02744287 clinical trial.

Conclusion

The initial research on Rimiducid and the iCasp9 system established a robust and highly specific safety switch for cellular therapies. The foundational preclinical studies provided compelling evidence of its ability to rapidly and efficiently eliminate genetically modified cells, both in vitro and in vivo. These seminal findings have been instrumental in advancing the safety of adoptive T-cell therapies, enabling better control over potentially life-threatening toxicities and broadening the therapeutic window for these powerful treatments. The ongoing clinical development of Rimiducid-activated safety switches continues to build upon this strong scientific foundation, with the potential to make cellular therapies safer and more widely applicable.

References

Methodological & Application

Rimiducid Protocol for In Vitro Cell Culture: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimiducid (also known as AP1903) is a small molecule chemical inducer of dimerization (CID) utilized in advanced cell and gene therapies to provide a layer of control over genetically engineered cells.[1][2] Its primary application in vitro and in vivo is to activate an inducible safety switch, most commonly based on a modified human Caspase-9 (iCasp9), leading to the rapid apoptosis of target cells.[1][2][3] This "suicide gene" system is a critical safety feature in cellular therapies like CAR-T, allowing for the elimination of therapeutic cells in the event of severe toxicity. Additionally, Rimiducid can be used to activate inducible signaling domains, such as MyD88 and CD40 (iMC), to enhance the proliferation, survival, and anti-tumor activity of engineered T cells.

These application notes provide detailed protocols for the in vitro use of Rimiducid to induce apoptosis in iCasp9-expressing cells and to activate iMC-engineered cells.

Mechanism of Action

Rimiducid's mechanism of action is dependent on the specific inducible construct engineered into the target cells.

1. Inducible Caspase-9 (iCasp9) Safety Switch: Genetically engineered cells are transduced to express a fusion protein consisting of a modified human Caspase-9 linked to a drug-binding domain, typically the FK506-binding protein (FKBP12). In the presence of Rimiducid, the FKBP12 domains dimerize, bringing the Caspase-9 domains into close proximity. This induced proximity triggers the intrinsic apoptotic pathway, leading to rapid and efficient cell death.

2. Inducible MyD88/CD40 (iMC) Activation: In this system, cells are engineered to express inducible MyD88 and CD40 signaling domains. Rimiducid-mediated dimerization of these domains activates downstream signaling pathways, including NF-κB, which promotes cell survival, activation, and expansion.

Data Presentation

The following tables summarize quantitative data from various in vitro studies using Rimiducid.

Table 1: Rimiducid Concentration for Induction of Apoptosis in iCasp9-Expressing Cells

| Cell Type | Rimiducid Concentration | Incubation Time | Result | Reference |

| iCasp9-transduced T cells | 10 nM | 8 hours | 99% apoptosis in cells with high transgene expression | |

| WJ-MSCiCasp9+ and BM-MSCiCasp9+ | 20 nM | 16-24 hours | ~85-100% apoptosis/cell death | |

| iCasp9/ΔCD19+ human and rhesus CD34+ cells | 10 nM, 50 nM | 24-48 hours | Effective ablation of transduced cells | |

| iC9-CD19.ζ-MC-modified T cells | Not specified for apoptosis | 100 days (long-term culture) | Remained highly sensitive to Rimiducid-induced apoptosis | |

| iCasp9-11CD19 transduced MSCs | 50 nM | Not specified | Selective apoptosis |

Table 2: Rimiducid Concentration for Activation of iMC-Expressing CAR-T Cells

| Cell Type | Rimiducid Concentration | Effector-to-Target (E:T) Ratio | Incubation Time | Result | Reference |

| iMC-CAR and DS CAR-T cells co-cultured with THP1-GFP tumor cells | 0.1 nM, 1 nM | 1:10 | 2 days | Increased IL-2 production | |

| NT, CD123, or HER2 DS CAR-T cells co-cultured with MOLM13-GFP cells | Increasing concentrations | Not specified | 2 days | Enhanced T cell expansion and IL-2, IFN-γ production | |

| iMC-CAR-T cells co-cultured with HPAC-RFP target cells | 1 nM | 1:40 | 7 days | Improved tumor cell killing and T cell expansion |

Experimental Protocols

Protocol 1: In Vitro Induction of Apoptosis in iCasp9-Expressing Cells

This protocol describes the general steps for inducing apoptosis in a cell population engineered to express the iCasp9 safety switch.

Materials:

-

iCasp9-expressing cells (e.g., T cells, MSCs)

-

Complete cell culture medium appropriate for the cell type

-

Rimiducid (AP1903) stock solution (e.g., 100 µM in ethanol or DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates (e.g., 6-well or 96-well)

-

Apoptosis detection kit (e.g., Annexin V/7-AAD)

-

Flow cytometer

Procedure:

-

Cell Plating:

-

Harvest and count the iCasp9-expressing cells.

-

Plate the cells at a desired density (e.g., 0.5 x 106 cells/well in a 6-well plate) in complete culture medium.

-

Culture the cells overnight to allow them to acclimate.

-

-

Rimiducid Treatment:

-

Prepare a working solution of Rimiducid by diluting the stock solution in complete culture medium to the desired final concentration (e.g., 10 nM, 20 nM).

-

Include a vehicle control (e.g., an equivalent volume of ethanol or DMSO diluted in medium).

-

Remove the old medium from the cells and add the Rimiducid-containing medium or the vehicle control medium.

-

-

Incubation:

-

Incubate the cells for the desired period (e.g., 8, 16, 24, or 48 hours) at 37°C and 5% CO2.

-

-

Analysis of Apoptosis:

-

Harvest the cells, including any floating cells in the supernatant.

-

Wash the cells with PBS.

-

Stain the cells with an apoptosis detection kit (e.g., Annexin V and 7-AAD) according to the manufacturer's instructions.

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic and dead cells.

-

Protocol 2: In Vitro Activation of iMC-Expressing CAR-T Cells

This protocol outlines the steps for a co-culture assay to assess the Rimiducid-mediated activation of iMC-expressing CAR-T cells.

Materials:

-

iMC-expressing CAR-T cells (effector cells)

-

Target tumor cells expressing the antigen recognized by the CAR (e.g., CD123+ AML cells).

-

Complete cell culture medium

-

Rimiducid (AP1903) stock solution

-

Cell culture plates (e.g., 96-well)

-

ELISA kit for cytokine detection (e.g., IL-2, IFN-γ)

-

Method for assessing cell proliferation and cytotoxicity (e.g., real-time imaging, flow cytometry)

Procedure:

-

Cell Plating:

-

Plate the target tumor cells in a 96-well plate at a suitable density.

-

Add the iMC-expressing CAR-T cells at the desired effector-to-target (E:T) ratio (e.g., 1:10).

-

-

Rimiducid Treatment:

-

Add Rimiducid to the co-culture at various concentrations (e.g., 0.1 nM, 1 nM) to determine the optimal dose for activation.

-

Include a no-Rimiducid control.

-

-

Incubation:

-

Co-culture the cells for a specified period (e.g., 2 to 7 days) at 37°C and 5% CO2.

-

-

Analysis:

-

Cytokine Production: After a set time (e.g., 48 hours), collect the culture supernatant and measure the concentration of cytokines such as IL-2 and IFN-γ using an ELISA kit.

-

T Cell Proliferation: T cell expansion can be monitored by labeling the T cells with a fluorescent dye or by real-time imaging if the T cells express a fluorescent protein.

-

Cytotoxicity: Target cell killing can be assessed by monitoring the growth of target cells (e.g., using real-time imaging of GFP-labeled tumor cells) or by flow cytometry-based cytotoxicity assays.

-

Mandatory Visualizations

Caption: Rimiducid-induced dimerization and activation of the iCasp9 safety switch leading to apoptosis.

Caption: Rimiducid-mediated activation of the iMC signaling pathway in engineered CAR-T cells.

Caption: General experimental workflow for in vitro Rimiducid studies.

References

- 1. Inducible caspase-9 suicide gene controls adverse effects from alloreplete T cells after haploidentical stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Development of an inducible caspase-9 safety switch for pluripotent stem cell-based therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Rimiducid in CAR-T Cell Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction